Cas no 1511695-88-7 (2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine)

2-(2,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is a fluorinated amine derivative characterized by its unique structural features, including a dimethylphenyl group and a difluorinated propan-2-amine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties. The aromatic dimethyl substitution offers steric and electronic modulation, enabling selective interactions in target applications. Its well-defined molecular structure allows for precise derivatization, making it a valuable intermediate in synthetic chemistry. Handling requires standard safety precautions for fluorinated and aromatic compounds.
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine structure
1511695-88-7 structure
商品名:2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
CAS番号:1511695-88-7
MF:C11H15F2N
メガワット:199.24030995369
CID:6309457
PubChem ID:80604658

2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
    • EN300-1932065
    • AKOS019171128
    • 1511695-88-7
    • インチ: 1S/C11H15F2N/c1-7-4-5-8(2)9(6-7)11(3,14)10(12)13/h4-6,10H,14H2,1-3H3
    • InChIKey: YKIYWGHZQJWXGO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(C1C=C(C)C=CC=1C)N)F

計算された属性

  • せいみつぶんしりょう: 199.11725581g/mol
  • どういたいしつりょう: 199.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932065-0.5g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
0.5g
$877.0 2023-09-17
Enamine
EN300-1932065-10g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
10g
$3929.0 2023-09-17
Enamine
EN300-1932065-2.5g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
2.5g
$1791.0 2023-09-17
Enamine
EN300-1932065-5.0g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
5g
$4475.0 2023-05-31
Enamine
EN300-1932065-0.25g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
0.25g
$840.0 2023-09-17
Enamine
EN300-1932065-1.0g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
1g
$1543.0 2023-05-31
Enamine
EN300-1932065-5g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
5g
$2650.0 2023-09-17
Enamine
EN300-1932065-10.0g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
10g
$6635.0 2023-05-31
Enamine
EN300-1932065-0.05g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
0.05g
$768.0 2023-09-17
Enamine
EN300-1932065-0.1g
2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine
1511695-88-7
0.1g
$804.0 2023-09-17

2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine 関連文献

2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amineに関する追加情報

Introduction to 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine (CAS No. 1511695-88-7) and Its Emerging Applications in Chemical Biology

2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine, identified by the chemical identifier CAS No. 1511695-88-7, is a novel organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a dimethylphenyl group and a difluoropropan-2-amine moiety. The presence of these functional groups imparts distinct chemical properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.

The dimethylphenyl group, also known as an isopropyl-substituted benzene ring, contributes to the compound's lipophilicity and potential for interaction with biological targets. This aromatic system is often employed in medicinal chemistry due to its ability to modulate electronic distributions and influence binding affinities. On the other hand, the difluoropropan-2-amine moiety introduces fluorine atoms, which are well-known for their ability to enhance metabolic stability and binding interactions at biological targets. The combination of these features makes 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine a versatile scaffold for drug discovery.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various therapeutic areas. Among these areas, central nervous system (CNS) disorders have been particularly understudied due to the challenges associated with blood-brain barrier penetration. The lipophilic nature of 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine suggests that it may have the potential to cross this barrier, making it an attractive candidate for CNS drug development.

Recent studies have highlighted the importance of fluorinated amine derivatives in medicinal chemistry. These compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atoms in difluoropropan-2-amine can increase the compound's metabolic stability by resisting hydrolysis and oxidation, thereby extending its half-life in vivo. Additionally, fluorine atoms can enhance binding interactions by increasing electron density at specific sites on biological targets.

The structural features of 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine also make it an interesting candidate for use as a building block in combinatorial chemistry libraries. By modifying either the dimethylphenyl group or the difluoropropan-2-amine moiety, researchers can generate a diverse array of derivatives with tailored properties. This approach has been successfully employed in high-throughput screening campaigns to identify novel bioactive molecules.

One particularly exciting application of this compound is in the development of enzyme inhibitors. Enzymes are critical targets for drug discovery due to their involvement in numerous biological pathways. The unique structural features of 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine suggest that it may be able to bind to active sites on enzymes with high specificity. For instance, studies have shown that fluorinated amine derivatives can effectively inhibit kinases and proteases by occupying key hydrophobic pockets within these enzymes.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of signaling pathways and enzymes. By inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), it may be possible to develop novel anti-inflammatory agents. The structural features of 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-amine make it an excellent candidate for such applications.

The synthesis of CAS No. 1511695-88-7 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution or reduction steps to introduce the amine functionality. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic and industrial research settings.

In conclusion, 1511695-88-7 2-(2,5-dimethylphenyl)-1,1-difluoropropan-2-am ine represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, 1511695887 CAS No 1511695887 will undoubtedly play an important role in the development of novel therapeutics for various diseases.

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